Ethyl 3-(4-iodoanilino)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-iodoanilino)-3-oxopropanoate is an organic compound that features an ethyl ester group, an aniline derivative with an iodine substituent, and a propanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-iodoanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-iodoaniline. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodoanilino)-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted anilines.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-(4-iodoanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of ethyl 3-(4-iodoanilino)-3-oxopropanoate involves its interaction with various molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester and carbonyl groups can undergo hydrolysis and other metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-iodoanilino)acetate
- 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone
- 1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone
Uniqueness
Ethyl 3-(4-iodoanilino)-3-oxopropanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of the iodine atom enhances its potential for halogen bonding, making it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
62033-65-2 |
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Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
ethyl 3-(4-iodoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12INO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
ATHLKCCNVLBJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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